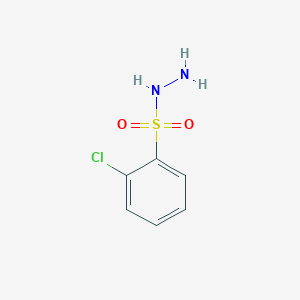

2-Chlorobenzenesulfonohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-5-3-1-2-4-6(5)12(10,11)9-8/h1-4,9H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYCJRIKOCVGAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chlorobenzenesulfonohydrazide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of the synthesis of 2-Chlorobenzenesulfonohydrazide from its precursor, 2-chlorobenzenesulfonyl chloride. Sulfonohydrazides are pivotal structural motifs in medicinal chemistry and serve as versatile intermediates in organic synthesis. This document delineates the underlying chemical principles, provides a robust, step-by-step experimental protocol, and emphasizes critical safety and handling procedures. The synthesis involves a nucleophilic substitution reaction between 2-chlorobenzenesulfonyl chloride and hydrazine hydrate, a method widely recognized for its efficiency. This paper aims to equip researchers with the necessary expertise to perform this synthesis safely and effectively, ensuring a high yield and purity of the final product.

Introduction: The Significance of Sulfonohydrazides

Aryl sulfonohydrazides are a class of organic compounds characterized by the -SO₂NHNH₂ functional group. They are prominent in the landscape of drug discovery and development, often serving as key building blocks for synthesizing various heterocyclic compounds with diverse pharmacological activities. Their utility also extends to their role as reagents in organic transformations, such as in the generation of diimide and in the Wolff-Kishner reduction. The specific target of this guide, this compound, is a valuable intermediate for creating more complex molecules, leveraging the reactivity of both the sulfonohydrazide moiety and the chloro-substituted aromatic ring.

Reaction Mechanism and Chemical Principles

The synthesis of this compound from 2-chlorobenzenesulfonyl chloride is a classic example of a nucleophilic acyl substitution reaction at a sulfonyl group.

Mechanism:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of a hydrazine molecule on the electrophilic sulfur atom of the 2-chlorobenzenesulfonyl chloride.

-

Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

-

Acid-Base Neutralization: The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. To neutralize this acid and prevent the protonation of the unreacted hydrazine, a second equivalent of hydrazine is employed as a base.[1][2] This results in the formation of hydrazinium chloride (H₂NNH₃⁺Cl⁻), which is typically soluble in the reaction medium.

The overall stoichiometry of the reaction is:

R-SO₂Cl + 2 H₂NNH₂ → R-SO₂NHNH₂ + H₂NNH₃⁺Cl⁻

Using an excess of hydrazine hydrate not only serves this dual purpose but also helps to drive the reaction to completion.[3]

Materials, Reagents, and Safety

Accurate preparation and adherence to safety protocols are paramount for a successful and safe synthesis.

Reagent and Equipment Specifications

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 2-Chlorobenzenesulfonyl chloride | 2905-23-9 | 211.07 | Corrosive, water-reactive, lachrymator.[4][5] |

| Hydrazine hydrate (80% soln.) | 7803-57-8 | 50.06 (for hydrate) | Toxic, corrosive, suspected carcinogen.[6] |

| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | Flammable, peroxide-former. |

| Ethyl Acetate | 141-78-6 | 88.11 | Flammable, irritant. |

| Deionized Water | 7732-18-5 | 18.02 | N/A |

| Standard Glassware | N/A | N/A | Round-bottom flask, dropping funnel, condenser, etc. |

| Magnetic Stirrer & Ice Bath | N/A | N/A | For temperature control. |

| Personal Protective Equipment (PPE) | N/A | N/A | Safety goggles, face shield, lab coat, chemical-resistant gloves. |

Critical Safety and Handling Precautions

This synthesis involves hazardous materials and must be conducted within a certified chemical fume hood.

-

2-Chlorobenzenesulfonyl Chloride: This compound is highly corrosive and reacts with moisture, including atmospheric humidity, to release corrosive HCl gas.[7][8] It can cause severe burns to the skin and eyes. Always handle in a dry, inert atmosphere if possible and wear appropriate PPE, including gloves and a face shield.[9]

-

Hydrazine Hydrate: Hydrazine is acutely toxic via inhalation, ingestion, and skin contact. It is also a suspected human carcinogen and is highly corrosive.[6] Ensure there is no possibility of contact with skin or eyes, and work in a well-ventilated fume hood. All waste containing hydrazine must be disposed of according to institutional hazardous waste protocols.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints and explanations to ensure reproducibility and safety.

Step 1: Reaction Setup

-

Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried.

-

Place the flask in an ice-water bath on a magnetic stirrer.

Step 2: Reagent Preparation and Addition

-

In the flask, prepare a solution of hydrazine hydrate (e.g., 2.1 equivalents) in anhydrous tetrahydrofuran (THF).[2] A typical concentration would be around 10 mL of THF per 1 mmol of the limiting reagent.

-

Begin vigorous stirring and allow the solution to cool to between 0 °C and 5 °C.

-

Dissolve 2-chlorobenzenesulfonyl chloride (1 equivalent) in a minimal amount of anhydrous THF and load this solution into the dropping funnel.

-

Add the 2-chlorobenzenesulfonyl chloride solution dropwise to the stirred hydrazine solution over 30-45 minutes. The key is to maintain the internal reaction temperature below 10 °C to minimize side reactions.[3] The addition is exothermic.

Step 3: Reaction and Monitoring

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.[2]

-

A white precipitate (the product and hydrazinium chloride) will likely form during the reaction.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane) until the starting sulfonyl chloride spot disappears.

Step 4: Work-up and Isolation

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Add deionized water to dissolve the hydrazinium chloride salt and any excess hydrazine.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2] The organic layers contain the desired product.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification

-

The resulting crude solid is often of high purity. However, for analytical purposes, it can be further purified.

-

Recrystallization from a suitable solvent system, such as ethanol/water or methanol, is a common method.[3]

-

Alternatively, purification can be achieved via column chromatography on silica gel.[2]

Step 6: Product Characterization

-

Dry the purified white solid product under vacuum.

-

Determine the melting point and compare it with the literature value.

-

Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-chlorobenzenesulfonyl chloride is a straightforward and high-yielding reaction when performed with precision and strict adherence to safety protocols. The key to success lies in the careful control of the reaction temperature during the exothermic addition step and the use of at least two equivalents of hydrazine to act as both the nucleophile and the acid scavenger. This guide provides the necessary framework for researchers to confidently incorporate this valuable intermediate into their synthetic programs.

References

- 1. US2830086A - Process of preparing organic sulfonyl hydrazides - Google Patents [patents.google.com]

- 2. Benzenesulfonyl hydrazide synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 76187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-クロロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

preparation and purification of 2-Chlorobenzenesulfonohydrazide

<An In-Depth Technical Guide to the Preparation and Purification of 2-Chlorobenzenesulfonohydrazide

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a key intermediate in pharmaceutical and chemical research. The document details a robust and validated synthetic protocol, emphasizing the critical parameters that govern reaction yield and purity. Furthermore, it presents a systematic approach to the purification of the crude product, primarily focusing on recrystallization, and outlines analytical techniques for comprehensive characterization and quality control. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the practical and theoretical aspects of handling this important chemical entity.

Introduction: The Significance of this compound

This compound is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of novel therapeutic agents. Sulfonohydrazide moieties are prevalent in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities.[1] The presence of the ortho-chloro substituent on the benzene ring imparts specific electronic and steric properties that can modulate the biological activity and pharmacokinetic profile of derivative compounds. A reliable and well-characterized source of high-purity this compound is therefore a prerequisite for successful research and development endeavors in this area.

This guide aims to provide not just a procedural outline, but a deep-seated understanding of the "why" behind each step, empowering the researcher to troubleshoot and adapt the protocols to their specific needs while maintaining the highest standards of scientific integrity.

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for the synthesis of this compound involves the reaction of 2-chlorobenzenesulfonyl chloride with hydrazine hydrate.[1][2] This nucleophilic substitution reaction is straightforward yet requires careful control of reaction conditions to maximize yield and minimize the formation of byproducts.

Underlying Chemical Principles

The synthesis is predicated on the high reactivity of the sulfonyl chloride group towards nucleophiles. Hydrazine, with its two nucleophilic nitrogen atoms, readily attacks the electrophilic sulfur atom of 2-chlorobenzenesulfonyl chloride. The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center.

Reaction Scheme:

A second equivalent of hydrazine is employed to neutralize the hydrochloric acid generated during the reaction, forming hydrazine hydrochloride.[3] This is a critical consideration, as an acidic environment can lead to undesired side reactions and decomposition of the product. The use of an alternative base is possible, but hydrazine itself serves this purpose effectively in this protocol.[3]

Causality Behind Experimental Choices

-

Solvent Selection: Tetrahydrofuran (THF) is an excellent solvent for this reaction. It readily dissolves the 2-chlorobenzenesulfonyl chloride starting material and has a suitable boiling point for controlling the reaction temperature.[2][4]

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically between 0 and 10°C) during the addition of the sulfonyl chloride is crucial to prevent the formation of the N,N'-bis(2-chlorobenzenesulfonyl)hydrazine byproduct and other impurities.[4]

-

Stoichiometry: A molar excess of hydrazine hydrate is used to ensure complete consumption of the 2-chlorobenzenesulfonyl chloride and to act as a scavenger for the HCl produced.[2][4]

Visualizing the Synthesis Workflow

References

An In-depth Technical Guide to 2-Chlorobenzenesulfonohydrazide: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Chlorobenzenesulfonohydrazide, a key chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core chemical and physical properties of this compound, its synthesis, and its emerging applications.

Introduction: The Significance of the Sulfonyl Hydrazide Moiety

The sulfonyl hydrazide functional group is a cornerstone in the synthesis of a diverse array of heterocyclic compounds and has garnered substantial interest for its versatile reactivity and the biological activities exhibited by its derivatives. This compound, in particular, serves as a valuable building block, introducing a reactive hydrazide group and a substituted aromatic ring, which are pivotal for tuning the pharmacological profiles of target molecules. The presence of the chlorine atom on the benzene ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of the final compounds, making it a strategic component in rational drug design.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and research.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 5906-98-9[1] |

| Molecular Formula | C₆H₇ClN₂O₂S |

| Molecular Weight | 206.65 g/mol |

| SMILES | C1=CC=C(C(=C1)S(=O)(=O)NN)Cl |

Physical Properties

Precise experimental data for some physical properties of this compound are not extensively reported in publicly available literature. The following table includes available data and predicted values. It is recommended that users independently verify these properties for their specific applications.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder (typical for related compounds) | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | 356.0 ± 11.0 °C (Predicted) | Alfa Chemical[2][3] |

| Solubility | Sparingly soluble in cold water, more soluble in hot water and some organic solvents (e.g., ethanol, DMF) (qualitative, based on similar compounds) | Smolecule[4] |

| Storage | Keep in a dark place, sealed in a dry, cool environment (2-8°C recommended by some suppliers) | BLD Pharm |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound typically follows a well-established pathway for the preparation of sulfonyl hydrazides: the reaction of a sulfonyl chloride with hydrazine hydrate.

Reaction Pathway

The synthesis involves the nucleophilic attack of hydrazine on the electrophilic sulfur atom of 2-chlorobenzenesulfonyl chloride, leading to the formation of the sulfonohydrazide and hydrochloric acid, which is neutralized by an excess of hydrazine or another base.

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a general representation and may require optimization based on laboratory conditions and desired purity.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve hydrazine hydrate (2.1 equivalents) in a suitable solvent such as tetrahydrofuran (THF).

-

Cooling: Cool the solution to a low temperature, typically between -10°C and 0°C, using an ice-salt bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 2-chlorobenzenesulfonyl chloride (1 equivalent) in THF to the cooled hydrazine hydrate solution via the dropping funnel, ensuring the temperature remains low.

-

Reaction: Stir the mixture at a low temperature for a specified period (e.g., 30 minutes to 2 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding cold water. Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery and Development

While specific studies detailing the biological activities of this compound are limited, its structural motifs are prevalent in a wide range of pharmacologically active compounds. Its primary role is as a key intermediate in the synthesis of more complex molecules.

Precursor to Biologically Active Sulfonamides and Hydrazones

The sulfonyl hydrazide group is a versatile synthon for the construction of various heterocyclic systems and for derivatization to form sulfonyl hydrazones. These classes of compounds have demonstrated a broad spectrum of biological activities.

-

Antimicrobial Agents: Sulfonamide-containing compounds have a long history as antibacterial drugs. The introduction of a chloro-substituted phenyl ring can enhance the antimicrobial profile.

-

Anticancer Agents: Many benzenesulfonamide derivatives have been investigated as potent anticancer agents, targeting various mechanisms including carbonic anhydrase inhibition.

-

Anticonvulsants: Research has shown that benzenesulfonamide derivatives can act as effective anticonvulsant agents through the inhibition of carbonic anhydrase isoforms in the central nervous system.

-

Antidiabetic Agents: Certain sulfonamide derivatives have been explored as alpha-glucosidase inhibitors for the management of diabetes.

The general workflow for utilizing this compound in the synthesis of bioactive compounds is depicted below.

Caption: Drug discovery workflow using this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

In case of exposure:

-

Skin contact: Immediately wash with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.

-

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery. Its unique combination of a reactive sulfonyl hydrazide group and a chloro-substituted aromatic ring makes it an attractive starting material for creating diverse molecular libraries. While there is a need for more comprehensive data on its physical properties and a dedicated safety profile, the established chemistry of sulfonyl hydrazides provides a solid foundation for its application in the development of new therapeutic agents. Researchers are encouraged to explore the synthetic utility of this compound to unlock its full potential in medicinal chemistry.

References

An In-Depth Technical Guide to the Spectroscopic Data of 2-Chlorobenzenesulfonohydrazide

Abstract: This technical guide provides a detailed analysis of the predicted spectroscopic data for 2-Chlorobenzenesulfonohydrazide (C₆H₇ClN₂O₂S). In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages foundational principles of spectroscopy and data from analogous structures to offer a robust, predictive interpretation. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the compound's structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Each section includes theoretical underpinnings, predicted spectral data, detailed protocols for experimental acquisition, and workflow diagrams to ensure both scientific integrity and practical applicability.

Introduction

This compound is an organic compound featuring a 2-chlorinated benzene ring attached to a sulfonohydrazide moiety (-SO₂NHNH₂). As with many halogenated sulfonamides and hydrazides, this molecule holds potential interest in medicinal chemistry and materials science. Accurate structural elucidation is the bedrock of chemical research and development, making a comprehensive understanding of its spectroscopic signature essential.

Spectroscopic techniques such as NMR, IR, and MS provide orthogonal pieces of information that, when combined, confirm molecular structure, purity, and connectivity. This guide addresses a notable gap in the public domain by presenting a detailed, predicted spectroscopic profile of this compound. The predictions herein are grounded in established theory and supported by spectral data from structurally related compounds, providing a reliable framework for researchers who may synthesize or encounter this molecule.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, the precise connectivity of atoms can be determined.

Theoretical Principles & Causality

The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electron-withdrawing groups (like -Cl and -SO₂NHNH₂) deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups cause upfield shifts. Spin-spin coupling, observed as signal splitting, arises from the interaction of non-equivalent nuclei on adjacent atoms, providing direct evidence of connectivity. The number of adjacent non-equivalent protons (n) results in a signal splitting of n+1 (the n+1 rule).

For this compound, the aromatic protons are expected to be in the downfield region (7.5-8.2 ppm) due to the deshielding effects of both the aromatic ring current and the strongly electron-withdrawing sulfonyl and chloro groups. The protons on the hydrazide moiety (-NHNH₂) are exchangeable and their chemical shifts can vary, but they are expected to appear as broad singlets.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on an analysis of substituent effects on the benzene ring. The -SO₂NHNH₂ group is a meta-director and the -Cl is an ortho-, para-director, leading to a complex but predictable splitting pattern for the four aromatic protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 (ortho to -SO₂) | 8.0 - 8.2 | Doublet of doublets (dd) | J_ortho ≈ 8.0, J_meta ≈ 1.5 | 1H |

| H-4 (para to -Cl) | 7.7 - 7.8 | Triplet of doublets (td) | J_ortho ≈ 8.0, J_meta ≈ 1.5 | 1H |

| H-5 (meta to -SO₂) | 7.6 - 7.7 | Triplet of doublets (td) | J_ortho ≈ 8.0, J_meta ≈ 1.5 | 1H |

| H-3 (ortho to -Cl) | 7.5 - 7.6 | Doublet of doublets (dd) | J_ortho ≈ 8.0, J_meta ≈ 1.5 | 1H |

| -SO₂NH NH₂ | 8.5 - 9.5 | Broad Singlet | N/A | 1H |

| -SO₂NHNH₂ | 4.0 - 5.0 | Broad Singlet | N/A | 2H |

Note: The chemical shifts of N-H protons are highly dependent on solvent, concentration, and temperature and may exchange with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted based on additive models of substituent effects on the benzene ring. Carbons directly attached to electronegative atoms (C-1, C-2) will be the most downfield.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-1 (C-SO₂) | 138 - 140 | Attached to sulfur, deshielded. |

| C-2 (C-Cl) | 133 - 135 | Attached to chlorine, deshielded. |

| C-4 | 134 - 136 | Deshielded by resonance/inductive effects. |

| C-6 | 131 - 133 | Deshielded by ortho -SO₂ group. |

| C-3 | 129 - 131 | Shielded relative to other aromatic carbons. |

| C-5 | 127 - 129 | Shielded relative to other aromatic carbons. |

Experimental Protocol for NMR Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1][2]

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for sulfonamides to better resolve N-H protons.

-

Spectrometer Setup: The experiment should be run on a spectrometer with a field strength of at least 400 MHz.

-

Tuning and Shimming: The probe must be tuned to the frequencies of ¹H and ¹³C, and the magnetic field shimmed to optimize homogeneity and resolution.

-

¹H Acquisition:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' or 'zg90').[3]

-

Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest (a value of 5-10 seconds is generally safe for quantitative analysis).[4]

-

Acquisition Time (aq): Set to 2-3 seconds to ensure good digital resolution.[3]

-

Number of Scans (ns): Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

-

¹³C Acquisition:

-

Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Relaxation Delay (d1): A longer delay (10-20 seconds) is often necessary, especially for quaternary carbons, to ensure full relaxation for accurate integration.

-

Number of Scans (ns): A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

NMR Workflow Diagram

Caption: Workflow for NMR spectroscopic analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Theoretical Principles & Causality

Each type of bond (e.g., N-H, S=O, C=C) vibrates at a characteristic frequency. The frequency depends on the bond strength and the masses of the atoms involved. Stronger bonds and lighter atoms vibrate at higher frequencies (higher wavenumbers). The presence of sharp, characteristic absorption bands in an IR spectrum provides strong evidence for specific functional groups.

For this compound, we expect to see characteristic absorptions for the N-H bonds of the hydrazide, the strong double absorptions for the S=O bonds of the sulfonyl group, vibrations from the aromatic ring, and the C-Cl bond.

Predicted IR Absorption Bands

The following table summarizes the key predicted absorption bands and their corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Reference |

| 3350 - 3250 | Medium | N-H stretching (asymmetric & symmetric) of -NH₂ | [5] |

| 3250 - 3150 | Medium | N-H stretching of -SO₂NH - | [5] |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching | [6][7] |

| 1600 & 1475 | Medium-Weak | Aromatic C=C stretching | [7][8] |

| 1350 - 1310 | Strong | S=O asymmetric stretching | [5] |

| 1160 - 1140 | Strong | S=O symmetric stretching | [5] |

| 915 - 895 | Medium | S-N stretching | [5] |

| 800 - 600 | Strong | C-Cl stretching | [9] |

| 770 - 735 | Strong | C-H out-of-plane bending (ortho-disubstituted) | [8] |

Experimental Protocol for IR Acquisition (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[10][11]

-

Drying: Dry spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for at least 2 hours to remove any absorbed water, which has strong IR absorptions.[10] Store in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.[11]

-

Grinding: Add the sample and KBr to an agate mortar and pestle. Grind the mixture thoroughly for several minutes to create a fine, homogeneous powder.[12] This minimizes light scattering.

-

Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply 8-10 metric tons of pressure for 1-2 minutes.[12][13] This should form a thin, transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

IR Analysis Workflow Diagram

Caption: Workflow for FT-IR spectroscopic analysis via KBr pellet method.

Section 3: Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, valuable structural information.

Theoretical Principles & Causality

In a mass spectrometer, molecules are ionized, most commonly by adding a proton to form [M+H]⁺ in electrospray ionization (ESI). These ions are then separated by their m/z ratio. By inducing fragmentation (tandem MS or MS/MS), the molecular ion breaks apart at its weakest bonds. The resulting fragment ions provide a "fingerprint" that helps to piece together the molecular structure.

For this compound, key fragmentation pathways are expected to include the loss of the SO₂ group, a characteristic fragmentation for arylsulfonamides, and cleavages around the hydrazine moiety.[14][15] The presence of chlorine will result in a characteristic isotopic pattern for any chlorine-containing ion, with a second peak at M+2 that is approximately one-third the intensity of the main peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Predicted Mass Spectrum (Positive ESI Mode)

-

Molecular Formula: C₆H₇ClN₂O₂S

-

Monoisotopic Mass: 221.9917 g/mol

Predicted Molecular and Fragment Ions:

| m/z (for ³⁵Cl) | Predicted Ion / Neutral Loss | Rationale | Reference |

| 223.0 | [M+H]⁺ | Protonated molecular ion. | - |

| 225.0 | [M+2+H]⁺ | Isotopic peak due to ³⁷Cl. | - |

| 159.0 | [M+H - SO₂]⁺ | Characteristic loss of sulfur dioxide. | [15] |

| 144.0 | [M+H - SO₂ - NH]⁺ | Subsequent loss from the hydrazine. | [16] |

| 111.0 | [C₆H₄Cl]⁺ | Chlorophenyl cation. | [17] |

| 77.0 | [C₆H₅]⁺ | Phenyl cation (loss of Cl). | [17] |

Experimental Protocol for LC-MS Analysis

This protocol outlines a standard approach for analyzing a small organic molecule.[18][19]

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL. Dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.[20]

-

Chromatography (LC):

-

Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, hold, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Full Scan (MS1): Acquire a full scan over a mass range that includes the expected molecular ion (e.g., m/z 50-500) to confirm the [M+H]⁺ ion and its isotopic pattern.

-

Tandem MS (MS/MS): Isolate the precursor ion (m/z 223.0) and apply collision-induced dissociation (CID) energy to generate a fragment ion spectrum. This confirms the structure based on the predicted fragmentation pattern.

-

Mass Spectrometry Workflow Diagram

Caption: Workflow for LC-MS/MS structural analysis.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic data for this compound. By integrating theoretical principles with data from analogous compounds, we have constructed a reliable spectral profile encompassing ¹H NMR, ¹³C NMR, IR, and MS. The detailed methodologies and workflows presented herein offer a self-validating system for any researcher undertaking the synthesis and characterization of this compound, ensuring that experimental results can be confidently interpreted and validated against this authoritative framework.

References

- 1. books.rsc.org [books.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. rsc.org [rsc.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 11. shimadzu.com [shimadzu.com]

- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 13. scienceijsar.com [scienceijsar.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. tecan.com [tecan.com]

- 19. spectroscopyeurope.com [spectroscopyeurope.com]

- 20. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-Depth Technical Guide to the Solubility and Stability of 2-Chlorobenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzenesulfonohydrazide is a sulfonamide derivative containing a hydrazide functional group. Compounds within this chemical class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The solubility and stability of such a molecule are paramount physicochemical properties that dictate its suitability for formulation, its shelf-life, and its ultimate bioavailability. This guide provides a comprehensive technical overview of the critical factors governing the solubility and stability of this compound, supported by field-proven methodologies for their assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various environments. Key properties are summarized below:

| Property | Value/Information | Source |

| Molecular Formula | C7H7ClN2O2S | PubChem[1] |

| Molecular Weight | 191.64 g/mol | Sigma-Aldrich |

| CAS Number | 6961-82-6 | Sigma-Aldrich |

| Appearance | White to off-white crystalline solid | (General observation for similar compounds) |

| pKa | (Predicted) The sulfonamide proton is weakly acidic, while the hydrazide moiety has a basic character. The exact pKa values would require experimental determination. | N/A |

The presence of both a hydrophobic chlorophenyl group and polar sulfonamide and hydrazide moieties suggests a solubility profile that will be highly dependent on the solvent system.

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug development, influencing everything from route of administration to formulation strategies. The isothermal saturation method is a common technique for determining solubility.[2]

General Solubility Characteristics

Based on the structural analogues and the inherent chemical functionalities, the following solubility trends can be anticipated:

-

Aqueous Solubility : Limited solubility in water is expected due to the presence of the hydrophobic 2-chlorophenyl ring.[3]

-

Organic Solvent Solubility : Good solubility is anticipated in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[3]

-

pH-Dependent Solubility : The solubility in aqueous solutions is expected to be pH-dependent. In acidic conditions, the basic hydrazide group can be protonated, potentially increasing solubility. Conversely, in basic conditions, the acidic sulfonamide proton can be removed, forming a salt and also potentially enhancing solubility.[3]

Experimental Determination of Solubility

A robust protocol for determining the solubility of this compound is crucial for accurate characterization.

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation : Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, DMSO).

-

Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation : After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

Quantification : Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Stability of this compound

Assessing the stability of a drug candidate is a non-negotiable aspect of pharmaceutical development, ensuring its safety and efficacy over time. Stability studies are typically conducted under various stress conditions to identify potential degradation pathways.[6]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. The hydrazide functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions.[7][8] The stability of hydrazone linkages, which are structurally related, is highly pH-dependent.[9] Generally, hydrazones are more stable at neutral pH and more labile in acidic environments.[7][10]

Expected Degradation Profile:

-

Acidic pH : Acid-catalyzed hydrolysis is expected to be a significant degradation pathway.[7][8]

-

Neutral pH : The compound is likely to be most stable around neutral pH.[9]

-

Basic pH : Base-catalyzed hydrolysis may also occur, although the rate might differ from that under acidic conditions.

Thermal Stability

Thermal degradation studies are essential to determine the compound's stability during manufacturing processes (like drying) and long-term storage at various temperatures. The decomposition of hydrazines can be influenced by temperature, pressure, and heating rate.[11] Analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to investigate thermal degradation.[12]

Photostability

Many drug substances are sensitive to light, which can lead to degradation and the formation of photoproducts that may be inactive or even toxic.[13] Photostability testing, as outlined in the ICH Q1B guideline, is a crucial part of stability assessment.[14] This involves exposing the compound to a combination of visible and UV light to evaluate its intrinsic photostability characteristics.[14][15]

Experimental Protocol for Forced Degradation Studies

A forced degradation study is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

Protocol 2: Forced Degradation Study

-

Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions :

-

Acidic Hydrolysis : Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60-80°C) for a defined period.

-

Basic Hydrolysis : Treat the stock solution with 0.1 N NaOH at a controlled temperature.

-

Oxidative Degradation : Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation : Expose a solid sample of the compound to dry heat (e.g., 80-100°C). Also, heat a solution of the compound.

-

Photolytic Degradation : Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[14]

-

-

Sample Analysis : At various time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study.

Data Interpretation and Reporting

The data generated from solubility and stability studies should be meticulously documented and interpreted.

Solubility Data

Solubility data should be reported in a clear and concise table, typically in units of mg/mL or µg/mL.

Table 1: Illustrative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | < 0.1 |

| 0.1 N HCl | 25 | 0.5 - 1.0 |

| PBS (pH 7.4) | 25 | < 0.1 |

| 0.1 N NaOH | 25 | 1.0 - 2.0 |

| Ethanol | 25 | > 10 |

| DMSO | 25 | > 50 |

(Note: These are hypothetical values for illustrative purposes and must be determined experimentally.)

Stability Data

The results of the forced degradation studies should be summarized to indicate the percentage of degradation under each condition. The chromatograms from the HPLC analysis are critical for demonstrating the specificity of the analytical method.

Table 2: Illustrative Forced Degradation Data for this compound

| Stress Condition | Duration | Degradation (%) | Number of Degradants |

| 0.1 N HCl, 80°C | 24 h | 15% | 2 |

| 0.1 N NaOH, 80°C | 24 h | 10% | 1 |

| 3% H2O2, RT | 24 h | 5% | 1 |

| Dry Heat, 100°C | 48 h | 8% | 1 |

| Photolytic | 1.2 million lux hours | < 2% | 0 |

(Note: These are hypothetical values for illustrative purposes and must be determined experimentally.)

The degradation kinetics, such as the order of the reaction and the half-life, can be calculated from the stability data to predict the shelf-life of the compound under specific storage conditions.[6]

Conclusion

A thorough understanding and experimental determination of the solubility and stability of this compound are fundamental prerequisites for its successful development as a potential therapeutic agent. The methodologies and insights provided in this guide offer a robust framework for researchers and scientists to characterize this molecule effectively. By systematically evaluating its behavior in various solvents and under different stress conditions, drug development professionals can make informed decisions regarding formulation design, analytical method development, and appropriate storage conditions, ultimately ensuring the quality, safety, and efficacy of the final drug product.

References

- 1. 2-Chlorobenzohydrazide | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermal degradation of sucralose: a combination of analytical methods to determine stability and chlorinated byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. database.ich.org [database.ich.org]

- 15. Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 2: Topical Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]

reaction of 2-chlorobenzenesulfonyl chloride with hydrazine hydrate

An In-depth Technical Guide to the Synthesis of 2-Chlorobenzenesulfonyl Hydrazide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chlorobenzenesulfonyl hydrazide through the . Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, outlines critical safety considerations, and discusses the applications of the resulting compound. Our focus is on elucidating the causality behind experimental choices to ensure both reproducibility and a deep understanding of the chemical process.

Introduction: Significance of Sulfonyl Hydrazides

Sulfonyl hydrazides are a pivotal class of organic compounds that serve as versatile building blocks in synthetic organic chemistry and medicinal chemistry.[1] Their unique structural motif, featuring a sulfonyl group attached to a hydrazine moiety, allows for their transformation into a wide array of valuable heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles.[2] These heterocyclic systems are core scaffolds in numerous pharmacologically active molecules, exhibiting a broad spectrum of biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.[2][3]

The specific target of this guide, 2-chlorobenzenesulfonyl hydrazide, is a valuable intermediate for introducing the 2-chlorobenzenesulfonyl group into molecules, a common strategy in the design of novel therapeutic agents. This guide provides the necessary expertise to perform this synthesis efficiently and safely.

Core Principles and Reaction Mechanism

The synthesis of 2-chlorobenzenesulfonyl hydrazide from 2-chlorobenzenesulfonyl chloride and hydrazine hydrate is a classic example of a nucleophilic acyl substitution at a sulfur center.

The Mechanism: The reaction proceeds via a nucleophilic attack by the terminal nitrogen atom of hydrazine on the highly electrophilic sulfur atom of the 2-chlorobenzenesulfonyl chloride. The sulfonyl group's oxygen atoms are strongly electron-withdrawing, rendering the sulfur atom susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating the reaction.

A critical aspect of this synthesis is the stoichiometry. Two equivalents of hydrazine hydrate are required for every one equivalent of the sulfonyl chloride.[4]

-

First Equivalent (Nucleophile): One molecule of hydrazine acts as the nucleophile, forming the desired S-N bond.

-

Second Equivalent (Base): The reaction liberates one equivalent of hydrochloric acid (HCl). A second molecule of hydrazine acts as a base to neutralize this HCl, forming hydrazine hydrochloride (N₂H₅⁺Cl⁻). This is crucial because if left unneutralized, the HCl would protonate the unreacted hydrazine, rendering it non-nucleophilic and halting the reaction.

The overall reaction can be summarized as follows: ArSO₂Cl + 2 H₂NNH₂ → ArSO₂NHNH₂ + H₂NNH₃⁺Cl⁻

This choice to use hydrazine as both reactant and base is an efficient design, though other non-nucleophilic bases could be employed. The reaction is typically performed at low temperatures to control its exothermic nature and minimize the formation of side products, such as the symmetrical N,N'-di-(2-chlorobenzenesulfonyl)hydrazide.

Comprehensive Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. The causality for each step is explained to provide field-proven insight.

3.1. Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | CAS No. | Key Properties |

| 2-Chlorobenzenesulfonyl chloride | 211.07 | 2905-23-9 | Corrosive, flammable, water-reactive[5][6] |

| Hydrazine hydrate (~80% soln.) | 50.06 | 7803-57-8 | Toxic, carcinogen, corrosive, combustible[7] |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 109-99-9 | Flammable, peroxide-former |

| Ethyl acetate | 88.11 | 141-78-6 | Flammable, irritant |

| Deionized Water | 18.02 | 7732-18-5 | N/A |

| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | Hygroscopic |

| Equipment | |||

| Three-necked round-bottom flask | |||

| Mechanical stirrer | |||

| Dropping funnel | |||

| Thermometer | |||

| Ice-salt bath | |||

| Separatory funnel | |||

| Rotary evaporator | |||

| Büchner funnel and filtration flask |

3.2. Step-by-Step Synthesis Procedure

-

Step 1: Reaction Setup and Reagent Preparation

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add a solution of 80% hydrazine hydrate (4.7 mL, ~0.1 mol, 2.1 eq) to 100 mL of tetrahydrofuran (THF).[8]

-

Causality: THF is an excellent solvent for both reactants and does not react with them. Using an excess of hydrazine ensures the complete consumption of the more expensive sulfonyl chloride and effectively neutralizes the HCl byproduct.[8][9]

-

-

Step 2: Controlled Reaction Conditions

-

Cool the stirred hydrazine solution to -10°C to 0°C using an ice-salt bath.

-

Causality: The reaction is highly exothermic. Low temperatures are essential to prevent uncontrolled temperature spikes, which can lead to the formation of undesired side products and potential safety hazards.

-

-

Step 3: Addition of Sulfonyl Chloride

-

Dissolve 2-chlorobenzenesulfonyl chloride (10.0 g, 0.047 mol, 1.0 eq) in 20 mL of THF and place it in the dropping funnel.

-

Add the sulfonyl chloride solution dropwise to the cold, stirred hydrazine solution over approximately 30-45 minutes. Maintain the internal reaction temperature below 5°C throughout the addition.

-

Causality: Slow, dropwise addition is the most critical parameter for controlling the reaction's exothermicity and ensuring a high yield of the desired monosubstituted product.

-

-

Step 4: Reaction Completion

-

After the addition is complete, continue stirring the mixture at 0°C for an additional 30 minutes.[8] The formation of a white precipitate (hydrazine hydrochloride) will be observed.

-

Allow the reaction mixture to slowly warm to room temperature and stir for another hour.

-

Causality: This extended stirring period ensures the reaction proceeds to completion.

-

-

Step 5: Product Isolation and Work-up

-

Transfer the reaction mixture to a separatory funnel containing 100 mL of deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Causality: The extraction separates the organic product from the water-soluble hydrazine hydrochloride salt and excess hydrazine. The washing steps remove any remaining water-soluble impurities.

-

-

Step 6: Drying and Purification

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-chlorobenzenesulfonyl hydrazide as a white solid.

-

Causality: Drying removes residual water, which could interfere with subsequent steps or product stability. Recrystallization is a highly effective method for purifying solid organic compounds to a high degree.

-

Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of 2-chlorobenzenesulfonyl hydrazide.

Safety and Hazard Management: A Trustworthiness Pillar

Adherence to strict safety protocols is non-negotiable. Both primary reactants pose significant health risks.

-

2-Chlorobenzenesulfonyl Chloride: This compound is corrosive and causes severe skin and eye burns.[5][6] It is flammable and reacts with water or moisture to release toxic hydrogen chloride gas.[5][6] All handling must occur within a certified chemical fume hood.

-

Hydrazine Hydrate: Hydrazine is highly toxic by inhalation, ingestion, and skin contact.[7][10] It is a suspected human carcinogen and is corrosive, causing severe burns. It is also a combustible liquid.[7]

Mandatory Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Flame-resistant lab coat.

-

Chemical splash goggles and a full-face shield.

Handling Procedures:

-

Always work in a well-ventilated chemical fume hood to avoid inhaling vapors.[5][7]

-

Use non-sparking tools and avoid open flames or hot surfaces.[5][6]

-

Have emergency-response equipment readily available, including a safety shower, eyewash station, and appropriate fire extinguisher (CO₂, dry chemical).[6]

-

Waste Disposal: Quench any unreacted hydrazine carefully with a solution of calcium hypochlorite. All chemical waste must be disposed of according to institutional and local environmental regulations.

References

- 1. scholarly.org [scholarly.org]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2830086A - Process of preparing organic sulfonyl hydrazides - Google Patents [patents.google.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Benzenesulfonyl hydrazide synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. files.dep.state.pa.us [files.dep.state.pa.us]

The Sulfonohydrazide Functional Group: A Nexus of Reactivity and Synthetic Versatility

A Senior Application Scientist's Guide to Harnessing its Fundamental Reactivity in Modern Drug Discovery and Organic Synthesis

Introduction: Beyond a Simple Linker, a Hub of Chemical Potential

The sulfonohydrazide functional group, characterized by a sulfonyl moiety directly attached to a hydrazine, represents far more than a mere structural curiosity in the landscape of organic chemistry. To the discerning eye of a researcher in drug development or a synthetic chemist, it is a powerful and versatile hub of reactivity. Its unique electronic properties and inherent lability under specific conditions unlock a vast array of synthetic transformations, making it an indispensable tool in the construction of complex molecular architectures. This guide provides an in-depth exploration of the fundamental reactivity of the sulfonohydrazide group, moving beyond a simple catalog of reactions to elucidate the underlying principles that govern its synthetic utility. We will delve into its synthesis, its transformation into key reactive intermediates, and its application in cutting-edge synthetic methodologies, offering a comprehensive resource for professionals seeking to leverage its full potential.

I. The Synthetic Foundation: Preparation of Sulfonohydrazides

The journey into the rich reactivity of this functional group begins with its synthesis. The most common and direct route to sulfonohydrazides involves the reaction of a sulfonyl chloride with hydrazine or its derivatives.[1] This seemingly straightforward reaction is nuanced, and understanding these subtleties is key to achieving high yields and purity.

Core Synthesis Protocol: Arylsulfonohydrazide Synthesis

A typical procedure involves the dropwise addition of a solution of an arylsulfonyl chloride in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), to a cooled solution of hydrazine hydrate. The use of excess hydrazine is crucial to neutralize the hydrochloric acid generated during the reaction and to minimize the formation of the undesired 1,2-disulfonylhydrazine byproduct.

Experimental Protocol: Synthesis of p-Toluenesulfonohydrazide (Tosylhydrazide)

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with hydrazine hydrate (2.0 equivalents) and THF. The flask is cooled to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: A solution of p-toluenesulfonyl chloride (1.0 equivalent) in THF is added dropwise to the stirred hydrazine solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup: The reaction mixture is poured into ice-water, and the resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the desired p-toluenesulfonohydrazide as a white crystalline solid.

The choice of reaction temperature is critical, especially when dealing with substituted arylsulfonyl chlorides. For instance, the synthesis of o-nitrobenzenesulfonohydrazide requires temperatures as low as 10°C to prevent the formation of the corresponding sulfonic acid.[2]

II. The Gateway to Diverse Reactivity: N-Tosylhydrazones

While sulfonohydrazides themselves have applications, their true synthetic prowess is often unleashed upon their conversion to N-tosylhydrazones. These stable, crystalline solids are readily prepared by the condensation of a sulfonohydrazide, most commonly p-toluenesulfonohydrazide (tosylhydrazide), with an aldehyde or ketone.[3] This simple transformation converts the carbonyl group into a versatile precursor for a multitude of powerful reactions.

A solvent-free grinding method has been developed for the rapid and environmentally friendly synthesis of N-tosylhydrazones, often resulting in high yields within minutes.[4]

The In Situ Generation of Diazo Compounds: A Paradigm Shift

One of the most significant contributions of N-tosylhydrazones to organic synthesis is their role as convenient and safe precursors to diazo compounds.[5] In the presence of a base, N-tosylhydrazones decompose to generate diazo compounds in situ, which can then be trapped by various reagents. This avoids the need to handle potentially explosive and toxic diazo compounds directly.

Caption: In situ generation of diazo compounds from N-tosylhydrazones.

This in situ generation is the cornerstone of several modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions.

III. The McFadyen-Stevens Reaction: A Classic Aldehyde Synthesis

The McFadyen-Stevens reaction is a base-catalyzed thermal decomposition of acylsulfonylhydrazides to aldehydes.[6][7] This reaction provides a valuable method for the conversion of carboxylic acids (via their acyl chlorides and subsequent reaction with a sulfonohydrazide) into the corresponding aldehydes.

The mechanism is believed to involve the deprotonation of the acylsulfonamide, followed by a 1,2-proton migration to form an alkoxide intermediate.[6] This intermediate then collapses, releasing nitrogen gas and an aryl sulfinate ion to yield the aldehyde.

Caption: Proposed mechanism of the McFadyen-Stevens reaction.

While historically significant, the harsh conditions required for the traditional McFadyen-Stevens reaction have limited its scope. However, recent modifications have been developed that proceed under milder conditions, expanding its utility to include the synthesis of aliphatic aldehydes.[8]

IV. Modern Synthetic Marvels: Sulfonohydrazides in Cross-Coupling and Beyond

The true renaissance of sulfonohydrazide chemistry has been driven by their application in modern transition-metal-catalyzed reactions. N-tosylhydrazones, as stable diazo precursors, have emerged as versatile coupling partners in a wide array of transformations.[9][10]

A. Palladium-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling of N-tosylhydrazones with aryl halides, vinyl halides, and triflates has become a powerful tool for the formation of carbon-carbon bonds.[11][12][13] This methodology provides a valuable alternative to traditional cross-coupling reactions that often require the preparation of organometallic reagents. The reaction proceeds through the in situ formation of a diazo compound, which then forms a palladium carbene intermediate that participates in the catalytic cycle.

Caption: General workflow for Pd-catalyzed cross-coupling using N-tosylhydrazones.

B. Sulfonyl Radicals: A New Frontier

Recent research has unveiled the utility of sulfonohydrazides as precursors to sulfonyl radicals under oxidative conditions.[14][15] These highly reactive intermediates can participate in a variety of transformations, including the sulfonylation of alkenes and alkynes, providing efficient routes to vinyl and alkyl sulfones.[16][17] This approach offers a milder and often more functional group tolerant alternative to traditional methods for installing the sulfonyl group.

C. The Neber Rearrangement Analogy

While the classical Neber rearrangement involves the conversion of ketoxime O-sulfonates to α-amino ketones,[18][19][20] the underlying principles of intramolecular nucleophilic attack and rearrangement find parallels in sulfonohydrazide chemistry. The formation of azirine intermediates from N-tosylhydrazones under basic conditions is a key step in certain transformations, highlighting the propensity of the sulfonohydrazide moiety to facilitate intramolecular cyclizations and rearrangements.

V. The Sulfonohydrazide Moiety in Medicinal Chemistry and as a Directing Group

The sulfonamide group, a core component of the sulfonohydrazide, is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[21][22][23] The incorporation of the hydrazide functionality can modulate the physicochemical properties and biological activity of these molecules. Sulfonyl hydrazone derivatives have been synthesized and evaluated for their antitumor activities.[24]

Furthermore, the sulfonamide portion of the sulfonohydrazide can act as a directing group in C-H activation reactions, enabling the selective functionalization of otherwise unreactive C-H bonds.[25][26] This strategy has become a powerful tool for the late-stage modification of complex molecules, a critical capability in drug discovery programs.

VI. The Rise of "Sulfo-Click" Chemistry

Expanding on the principles of click chemistry, which emphasizes rapid, efficient, and high-yielding reactions, the "sulfo-click" reaction has emerged as a powerful bioconjugation tool.[27][28] This reaction involves the chemoselective amidation between a thioacid and a sulfonyl azide to form an N-acyl sulfonamide. While not directly involving a sulfonohydrazide as a starting material, the sulfonyl azide reactant is closely related and highlights the broader utility of the sulfonyl group in bioorthogonal chemistry.

Conclusion: An Enduring Legacy and a Bright Future

The sulfonohydrazide functional group has evolved from a classical reagent in named reactions to a cornerstone of modern synthetic organic chemistry. Its ability to serve as a stable precursor to reactive intermediates like diazo compounds and sulfonyl radicals has cemented its place in the synthetic chemist's toolbox. For researchers, scientists, and drug development professionals, a deep understanding of the fundamental reactivity of the sulfonohydrazide group is not merely academic; it is a practical necessity for the efficient and innovative construction of the molecules that will define the future of medicine and materials science. The continued exploration of its reactivity promises to unlock even more powerful and selective synthetic transformations in the years to come.

References

- 1. scholarly.org [scholarly.org]

- 2. repository.aaup.edu [repository.aaup.edu]

- 3. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 4. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. McFadyen-Stevens_reaction [chemeurope.com]

- 7. McFadyen–Stevens reaction - Wikipedia [en.wikipedia.org]

- 8. Modified McFadyen–Stevens reaction for a versatile synthesis of aliphatic/aromatic aldehydes: design, optimization, and mechanistic investigations - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. N-tosylhydrazones: versatile reagents for metal-catalyzed and metal-free cross-coupling reactions. | Semantic Scholar [semanticscholar.org]

- 10. N-Tosylhydrazones: versatile reagents for metal-catalyzed and metal-free cross-coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tosylhydrazones: new uses for classic reagents in palladium-catalyzed cross-coupling and metal-free reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diazo compounds and N-tosylhydrazones: novel cross-coupling partners in transition-metal-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Neber rearrangement - Wikipedia [en.wikipedia.org]

- 19. organicreactions.org [organicreactions.org]

- 20. Neber Rearrangement [drugfuture.com]

- 21. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 22. researchgate.net [researchgate.net]

- 23. Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of substituted aromatic heterocyclic sulfonyl hydrazone compounds and in vitro anti-hepatoma activity: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 27. Sulfo-click reactions: What works and what doesn't - American Chemical Society [acs.digitellinc.com]

- 28. The Sulfo-Click Reaction and Dual Labeling of Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Aryl Sulfonyl Hydrazides: A Comprehensive Technical Guide to their Discovery, Synthesis, and Application

Abstract: This technical guide provides an in-depth exploration of aryl sulfonyl hydrazides, a class of organic compounds that has evolved from chemical curiosities to indispensable tools in modern science. We will traverse the historical landscape of their discovery, delve into the intricacies of their synthesis and chemical reactivity, and showcase their diverse applications across various scientific domains, including polymer science, medicinal chemistry, and contemporary organic synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core principles and practical applications of aryl sulfonyl hydrazides.

Part 1: The Genesis of a Versatile Reagent: A Historical Perspective

The story of aryl sulfonyl hydrazides is intrinsically linked to the foundational discoveries in nitrogen chemistry during the 19th century. The pioneering work of German chemists Theodor Curtius and Emil Fischer laid the groundwork for the emergence of this versatile class of compounds.

The Foundations: Discovery of Hydrazine and Phenylhydrazine

In 1887, Theodor Curtius successfully synthesized hydrazine (N₂H₄), a compound that had long been sought after.[1][2] His discovery opened up a new realm of chemistry, providing access to a highly reactive building block. Curtius's work on diazo compounds and azides was instrumental in the development of a deeper understanding of nitrogen-rich molecules.[1][3]

Parallel to Curtius's achievements, Emil Fischer , a Nobel laureate in Chemistry, made a significant breakthrough in 1875 with the synthesis of phenylhydrazine (C₆H₅NHNH₂).[4][5] This discovery was not only a landmark in its own right but also proved to be a pivotal moment for the study of carbohydrates. Fischer's use of phenylhydrazine to form osazones was crucial in elucidating the stereochemistry of sugars.[6] His work also led to the famed Fischer indole synthesis, a versatile method for constructing the indole ring system.[7]

The Emergence of Sulfonyl Hydrazides: p-Toluenesulfonylhydrazide (TsNHNH₂) as a Prototypical Example

Building upon the availability of hydrazine, the synthesis of sulfonyl hydrazides became an accessible endeavor. The reaction of a sulfonyl chloride with hydrazine provided a straightforward route to this new class of compounds. Among the various aryl sulfonyl hydrazides, p-toluenesulfonylhydrazide (tosylhydrazide, TsNHNH₂) has emerged as the most prominent and widely used reagent.[8][9] Its stability, crystallinity, and rich reactivity have made it an indispensable tool in the arsenal of synthetic organic chemists.[10]

Part 2: Synthesis of Aryl Sulfonyl Hydrazides: From Benchtop to Industrial Scale

The synthesis of aryl sulfonyl hydrazides is generally a straightforward process, making them readily accessible reagents.

General Synthetic Routes

The most common method for preparing aryl sulfonyl hydrazides involves the reaction of an aryl sulfonyl chloride with hydrazine hydrate.[11][12] The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (THF) or an alcohol.[5][8] An excess of hydrazine is often used to consume the hydrochloric acid byproduct, or a base can be added to neutralize it.

Detailed Experimental Protocol: Synthesis of p-Toluenesulfonylhydrazide

The following protocol is a reliable method for the laboratory-scale synthesis of p-toluenesulfonylhydrazide.[5]

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Hydrazine hydrate (85-95%)

-

Tetrahydrofuran (THF)

-

Water

-

Ice bath

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonyl chloride in THF.

-

Cool the stirred solution in an ice bath to 10-15 °C.

-

Slowly add a solution of hydrazine hydrate in water, maintaining the temperature between 10 and 20 °C.

-

After the addition is complete, continue stirring for an additional 15 minutes.

-

Transfer the reaction mixture to a separatory funnel. The lower aqueous layer is removed and discarded.

-

The upper THF layer is then vigorously stirred while slowly adding two volumes of distilled water.

-

The p-toluenesulfonylhydrazide will precipitate as white crystalline needles.

-

Collect the product by vacuum filtration, wash with water, and air-dry.

Yields: This procedure typically affords yields in the range of 91-94%.[13]

Part 3: The Chemical Reactivity of Aryl Sulfonyl Hydrazides: A Mechanistic Insight

Aryl sulfonyl hydrazides are versatile reagents that participate in a wide array of chemical transformations. Their reactivity stems from the unique interplay of the sulfonyl and hydrazide functional groups.

Formation of Sulfonylhydrazones

Aryl sulfonyl hydrazides readily condense with aldehydes and ketones to form the corresponding N-sulfonylhydrazones.[9] This reaction is the gateway to many of the subsequent transformations.

The Shapiro Reaction: A Gateway to Alkenes

The Shapiro reaction, discovered by Robert H. Shapiro in 1967, is a powerful method for converting ketones and aldehydes into alkenes via their tosylhydrazone derivatives.[14][15] The reaction proceeds by treatment of the tosylhydrazone with two equivalents of a strong base, typically an organolithium reagent.[4]

Detailed Mechanism:

-

The first equivalent of the strong base deprotonates the more acidic N-H proton of the tosylhydrazone.

-

The second equivalent of base abstracts a proton from the carbon alpha to the hydrazone, forming a dianion.

-

This dianion then undergoes an elimination reaction, losing the tosyl group and a molecule of nitrogen gas (N₂) to generate a vinyllithium species.

-

The vinyllithium intermediate can then be quenched with an electrophile, most commonly a proton source like water, to yield the final alkene product.

A key feature of the Shapiro reaction is its regioselectivity, which is governed by the kinetic deprotonation of the less sterically hindered α-proton.[4] This generally leads to the formation of the less substituted alkene (the Hofmann product).

The Wolff-Kishner Reduction and its Variants